
Lopinavir
Overview
Description
Lopinavir is an antiretroviral drug of the protease inhibitor class. It is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir . It was patented in 1995 and approved for medical use in 2000 .
Synthesis Analysis
During the manufacturing process of this compound in the laboratory, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described .
Molecular Structure Analysis
The molecular formula of this compound is C37H48N4O5 . It is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group .
Chemical Reactions Analysis
Ritonavir and this compound major degradation products arise in alkaline and acidic environments, respectively . Easier and faster analytical methods for impurity assessment are still needed .
Physical And Chemical Properties Analysis
This compound is a dicarboxylic acid diamide . Its molecular weight is 628.8 g/mol .
Scientific Research Applications
Application in COVID-19 Treatment
Potential Therapeutic Agent for COVID-19 : Lopinavir has been examined for its effectiveness in treating COVID-19. Studies have explored its use in combination with other drugs like ritonavir and interferon-beta. However, results have been mixed regarding its efficacy in reducing mortality or improving clinical outcomes in COVID-19 patients (Horby et al., 2020), (Hung et al., 2020).
Comparative Studies with Other Antivirals : Research comparing this compound with other antiviral treatments, like arbidol and remdesivir, has been conducted to determine the most effective treatment strategy for COVID-19 (Zhu et al., 2020).
Application in HIV Treatment
Effectiveness in HIV Infection : this compound is widely recognized for its role in HIV treatment. It has been used effectively in both antiretroviral-naïve and -experienced patients, showing immunologic and virologic benefits (Chandwani & Shuter, 2008). It's particularly noted for its high genetic barrier to resistance and effectiveness in combination therapies (Tan & Walmsley, 2007).
Pharmacokinetic Studies : Research on the pharmacokinetics of this compound in HIV-infected adults provides insights into its absorption, distribution, metabolism, and excretion, which are crucial for optimizing treatment regimens (Moltó et al., 2008).
Application in Other Viral Infections
- Potential in Treating SARS and MERS : this compound has been studied for its effectiveness against other coronaviruses like SARS and MERS. Although its efficacy is still under debate, this compound has been considered a potential treatment option based on in vitro studies and some clinical observations (Yao et al., 2020), (Vargas et al., 2020).
Mechanism of Action
Target of Action
Lopinavir is an antiretroviral protease inhibitor . Its primary target is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious HIV particles .
Mode of Action
This compound inhibits the activity of the HIV-1 protease enzyme by forming an inhibitor-enzyme complex . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles .
Biochemical Pathways
The inhibition of the HIV-1 protease enzyme by this compound affects the viral replication pathway . By preventing the cleavage of the Gag-Pol polyprotein precursors, this compound disrupts the assembly of new viral particles, thereby halting the propagation of the virus .
Pharmacokinetics
This compound is administered in combination with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for this compound metabolism, and its co-administration “boosts” this compound exposure and improves antiviral activity . This combination is necessary due to this compound’s poor oral bioavailability and extensive biotransformation . This compound is highly bound to plasma proteins (98-99%) . It undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes .
Result of Action
The result of this compound’s action is the production of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, this compound prevents the assembly of new infectious HIV particles, thereby reducing the viral load and slowing the progression of the disease .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s action due to potential drug interactions . Additionally, genetic variations such as the presence of the CYP3A4 *22/*22 allele can affect the pharmacokinetics of this compound . Furthermore, the efficacy of this compound against SARS-CoV-2 has been found to be lower than its achievable plasma levels, given their current drug formulations .
Safety and Hazards
When handling Lopinavir, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-SUGCFTRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046456 | |
| Record name | Lopinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol, 1.92e-03 g/L | |
| Record name | Lopinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The HIV lifecycle is comprised of 3 distinct stages: assembly, involving creation and packaging of essential viral components; budding, wherein the viral particle crosses the host cell plasma membrane and forms a lipid envelope; and maturation, wherein the viral particle alters its structure and becomes infectious. At the center of this lifecycle is the Gag polyprotein which, along with the products of its proteolysis, coordinate these stages and function as the major structural proteins of the virus. The HIV-1 protease enzyme, a dimeric aspartic protease, is the enzyme responsible for cleaving the Gag polyprotein and thus plays a critical role in many aspects of the HIV viral lifecycle. Lopinavir is an inhibitor of the HIV-1 protease enzyme. Its design is based on the "peptidomimetic" principle, wherein the molecule contains a hydroxyethylene scaffold which mimics the normal peptide linkage (cleaved by HIV protease) but which itself cannot be cleaved. By preventing HIV-1 protease activity, and thus the proteolysis of the Gag polyprotein, lopinavir results in the production of immature, non-infectious viral particles., /The researchers/ have previously shown that the HIV protease inhibitor lopinavir has selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells via an unknown mechanism. SiHa cervical carcinoma cells were stably transfected with the proteasome sensor vector pZsProSensor-1 to confirm lopinavir inhibits the proteasome in these cells. The Panorama Xpress profiler 725 antibody array was then used to analyse specific changes in protein expression in lopinavir-treated versus control untreated SiHa cells followed by PCR and western blotting. Colorimetric growth assays of lopinavir-treated E6/E7 immortalised versus control human keratinocytes were performed. Targeted small interfering RNA gene silencing followed by growth assay comparison of lopinavir-treated/untreated SiHa cells was also used. Lopinavir induced an increase in the fluorescence of pZsProSensor-1 transfected SiHa cells, indicative of proteasomal inhibition. Ribonuclease L (RNASEL) protein was shown to be up-regulated in lopinavir-treated SiHa cells, which was confirmed by PCR and western blot. Targeted silencing of RNASEL reduced the sensitivity of SiHa cells to lopinavir. Selective toxicity against E6/E7 immortalised keratinocytes versus control cells was also seen with lopinavir and was associated with up-regulated RNASEL expression. These data are consistent with the toxicity of lopinavir against HPV-positive cervical carcinoma cells being related to its ability to block viral proteasome activation and induce an up-regulation of the antiviral protein RNASEL. This is supported by the drug's selective toxicity and up-regulation of RNASEL in E6/E7 immortalised keratinocytes combined with the increased resistance to lopinavir observed in SiHa cells following silencing of RNASEL gene expression., Lopinavir inhibits replication of HIV type 1 (HIV-1) by interfering with HIV protease. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes to form structural proteins of the virion core and essential viral enzymes. By interfering with the formation of these essential proteins and enzymes, lopinavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Lopinavir also has some in vitro activity against HIV type 2 (HIV-2). | |
| Record name | Lopinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid from ethyl acetone, White to light tan powder | |
CAS RN |
192725-17-0 | |
| Record name | Lopinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lopinavir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lopinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lopinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2494G1JF75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-127 °C | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Lopinavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle as it cleaves viral polyprotein precursors into individual functional proteins, which are essential for the assembly of new infectious viral particles. [] By inhibiting the protease enzyme, this compound disrupts the maturation process of the virus, rendering newly formed virions non-infectious. [, ]
A: Inhibition of the HIV-1 protease by this compound primarily results in the production of immature, non-infectious viral particles. These particles are unable to infect new host cells, effectively interrupting the viral replication cycle. [, ] This leads to a decrease in the viral load within the infected individual, which is a key goal of antiretroviral therapy. [, ]
A: The molecular formula of this compound is C37H48N4O5, and its molecular weight is 628.8 g/mol. []
A: While the provided research articles do not delve into detailed spectroscopic data, HPTLC methods have been developed for the simultaneous determination of this compound and Ritonavir in pharmaceutical formulations. [, ] These methods typically utilize UV detection at specific wavelengths for quantification.
A: Yes, research indicates that this compound can be formulated into various forms, including soft gelatin capsules, liquid formulations, and melt-extrusion tablets. [] Studies have shown its stability in different formulations and storage conditions. []
A: this compound exhibits low oral bioavailability due to extensive first-pass metabolism primarily mediated by CYP3A4 enzymes in the intestine. [, ] Co-administration with Ritonavir, a potent CYP3A4 inhibitor, significantly boosts this compound's plasma concentrations by reducing its metabolism. [, ] this compound is primarily metabolized in the liver and excreted mainly through feces. [, ]
A: Studies in children have shown that maintaining this compound trough concentrations above 1 mg/L is crucial for achieving sustained viral suppression. [] Lower concentrations are associated with an increased risk of virological failure, highlighting the importance of therapeutic drug monitoring, particularly in children. [, ]
A: The wide inter-individual variability in this compound plasma levels necessitates individualized dosing strategies, particularly when co-administered with other medications. [] Therapeutic drug monitoring can help optimize this compound exposure, ensuring treatment efficacy and minimizing the risk of resistance development. [, ]
A: this compound's efficacy has been extensively studied in both laboratory and clinical settings. In vitro studies utilize cell-based assays to assess the drug's ability to inhibit HIV-1 replication. [] Animal models, such as mice and rats, are employed to evaluate the pharmacokinetics and efficacy of this compound in vivo. [, ] Clinical trials in humans are the gold standard for assessing the safety and efficacy of this compound in treating HIV-1 infection. [, , ]
A: There has been research exploring the potential of this compound against other viruses, such as SARS-CoV-1 and MERS-CoV. [, ] While some in vitro studies suggested potential antiviral effects, clinical evidence supporting its use for these infections is limited. [, ] Further research is needed to determine its effectiveness against other viral pathogens.
A: Resistance to this compound typically emerges through mutations in the HIV-1 protease gene. [] These mutations can reduce the binding affinity of this compound to the enzyme, limiting its inhibitory effect. [] Common this compound resistance mutations include V82A, I54V, and I84V. []
A: Clinical trials and observational studies have reported various adverse effects associated with this compound. While a comprehensive list is beyond the scope of this Q&A, some commonly observed adverse effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), hyperlipidemia (increased cholesterol and triglycerides), and liver enzyme elevations. [, , , , ]
A: Long-term use of this compound, like other protease inhibitors, has been associated with metabolic abnormalities, including dyslipidemia and insulin resistance, which can increase the risk of cardiovascular disease. [, ] Regular monitoring of lipid profiles and metabolic parameters is crucial during long-term therapy. [, ]
A: this compound is primarily metabolized by the CYP3A4 enzyme system and is both a substrate and an inhibitor of this pathway. [, ] As a result, it has a high potential for drug-drug interactions with medications that are also metabolized by, induce, or inhibit CYP3A4. [, , , , ]
A: While this compound plasma concentrations are used to assess drug exposure, there is ongoing research to identify specific biomarkers that can predict individual treatment response and potentially guide personalized dosing strategies. []
A: The provided research articles do not delve into the environmental impact of this compound. Further investigation is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



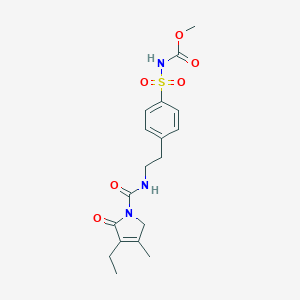
![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

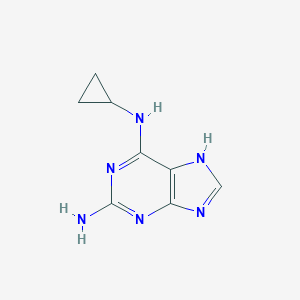
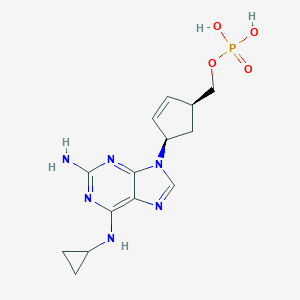

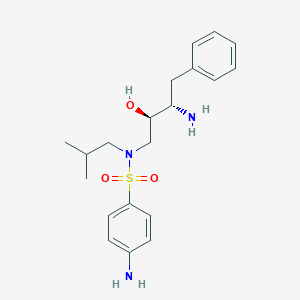

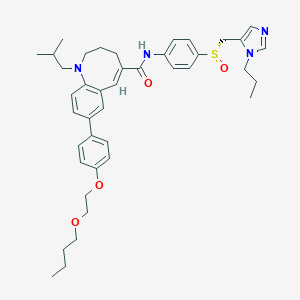


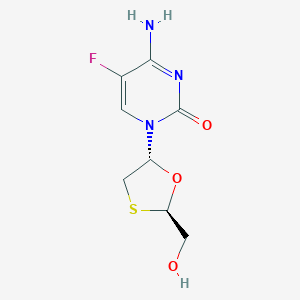
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
